molecular formula C18H14ClN3O5 B11617084 methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B11617084
M. Wt: 387.8 g/mol
InChI Key: AERBHHXFJWBHGF-UHFFFAOYSA-N
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Description

Methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The subsequent steps involve the introduction of the chloro and hydroxyphenyl groups, followed by the formation of the hydrazone linkage and the esterification to form the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydroxy group allows for oxidation reactions, leading to the formation of quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Methyl [(3Z)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro and hydroxyphenyl groups enhance its binding affinity and specificity. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C18H14ClN3O5

Molecular Weight

387.8 g/mol

IUPAC Name

methyl 2-[3-[(5-chloro-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C18H14ClN3O5/c1-27-15(24)9-22-13-5-3-2-4-11(13)16(18(22)26)20-21-17(25)12-8-10(19)6-7-14(12)23/h2-8,23,26H,9H2,1H3

InChI Key

AERBHHXFJWBHGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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